molecular formula C23H17FN2O3 B2451529 (Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929813-00-3

(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2451529
CAS No.: 929813-00-3
M. Wt: 388.398
InChI Key: NDAJWUGDLYWDOM-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .

Scientific Research Applications

Fluorescence and Sensing Applications

The compound's derivatives have been investigated for their potential as fluorescent sensors. For instance, derivatives with a pyridine–pyridone structure function as chelating parts for Zn2+ and as fluorophores, showing fluorescence ON/OFF switching properties, useful in biological applications (Hagimori et al., 2013). Additionally, certain derivatives have been used in the development of two-photon fluorescence probes for Zn2+ in live cells and tissues, characterized by large two-photon action cross-sections and noncytotoxic effects (Huang et al., 2011).

Coordination and Crystal Structure Studies

The compound's derivatives are also significant in coordination chemistry and crystal structure studies. An example is the analysis of a novel and potent HIV integrase inhibitor, which provided insights into the solid-state tautomeric structure of related compounds (Bacsa et al., 2013). Another study focused on the synthesis and crystal structure of a derivative, revealing insights into its anti-HBV activity and hydrogen bonding within the cell (Zhi, 2009).

Antibacterial Activity

Some derivatives exhibit potent antibacterial activity. For example, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives showed significant in vitro activity against quinolone-resistant Gram-positive clinical isolates (Asahina et al., 2008).

Material Science and Polymer Research

In the field of material science, derivatives have been used in the synthesis of conductive polybenzoxazines through oxidative polymerization, showing potential for high thermal stability and conductivity (Kiskan et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clearly recognized according to the available resources .

Future Directions

Given the lack of information about this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would be beneficial for understanding its potential applications and risks .

Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-17-5-1-3-15(9-17)10-21-22(27)18-6-7-20-19(23(18)29-21)13-26(14-28-20)12-16-4-2-8-25-11-16/h1-11H,12-14H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAJWUGDLYWDOM-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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